![molecular formula C16H23N5O2S B7434852 N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7434852.png)

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

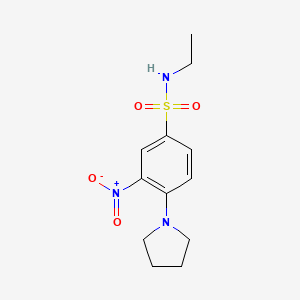

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and involved in a range of physiological processes, including osmoregulation, mechanotransduction, and nociception. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, such as pain, inflammation, and edema.

Mecanismo De Acción

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide activates TRPV4 channels by binding to a specific site on the channel protein, leading to the opening of the channel pore and influx of cations, such as calcium and sodium. The activation of TRPV4 channels by N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide can trigger various downstream signaling pathways, such as the activation of calcium-dependent enzymes and ion channels, the release of neurotransmitters and cytokines, and the modulation of gene expression.

Biochemical and Physiological Effects

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has been shown to induce a range of biochemical and physiological effects in various cell types and tissues. For example, N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide can induce calcium influx and depolarization in neurons, leading to the release of neurotransmitters and the modulation of synaptic transmission. N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide can also induce the release of cytokines and chemokines in immune cells, leading to the modulation of immune responses. Moreover, N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide can induce vasodilation and increase vascular permeability in endothelial cells, leading to the modulation of blood flow and edema formation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for TRPV4 channels, allowing for specific activation of TRPV4 channels without affecting other ion channels or receptors. Another advantage is its well-established synthesis method and pharmacological profile, allowing for reproducible and reliable results. However, one limitation is its potential off-target effects and toxicity at high concentrations, requiring careful dose selection and control. Another limitation is its potential species and tissue-specific effects, requiring careful consideration of experimental conditions and interpretation of results.

Direcciones Futuras

There are several future directions for the research on N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide and TRPV4 channels. One direction is the development of novel TRPV4 channel modulators with improved pharmacological properties and therapeutic potential. Another direction is the investigation of the roles of TRPV4 channels in various diseases, such as cancer, cardiovascular diseases, and neurological disorders. Moreover, the elucidation of the molecular mechanisms underlying the activation and modulation of TRPV4 channels by N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide and other ligands can provide insights into the structure-function relationships of TRPV4 channels and facilitate the rational design of novel modulators.

Métodos De Síntesis

The synthesis of N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide involves several steps, including the preparation of the key intermediate 1-(5-pyrrol-1-ylpyrazin-2-yl)piperidine, followed by the coupling with propane-1-sulfonyl chloride and subsequent deprotection. The final product is obtained in high purity and yield, suitable for further pharmacological studies.

Aplicaciones Científicas De Investigación

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has been widely used as a research tool to investigate the physiological and pathological roles of TRPV4 channels. It has been shown to activate TRPV4 channels in various cell types, including neurons, endothelial cells, and immune cells. N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has been used to study the involvement of TRPV4 channels in various physiological processes, such as osmoregulation, mechanotransduction, and thermoregulation. Moreover, N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide has been used to investigate the pathological roles of TRPV4 channels in various diseases, such as pain, inflammation, and edema.

Propiedades

IUPAC Name |

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O2S/c1-2-11-24(22,23)19-14-5-9-21(10-6-14)16-13-17-15(12-18-16)20-7-3-4-8-20/h3-4,7-8,12-14,19H,2,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDKQTIRHDSDHIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1CCN(CC1)C2=NC=C(N=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(5-pyrrol-1-ylpyrazin-2-yl)piperidin-4-yl]propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-2-methyl-N-[4-(methylaminomethyl)phenyl]propanamide;2,2,2-trifluoroacetic acid](/img/structure/B7434782.png)

![[5-(1-Ethylpyrazol-4-yl)oxypyrazin-2-yl]-(2-methyl-2,6-diazaspiro[3.4]octan-6-yl)methanone](/img/structure/B7434791.png)

![7-Benzyl-3-[(4-methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane-2,4-dione](/img/structure/B7434794.png)

![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)

![N-[4-[[3-hydroxy-3-(4-methylphenyl)pyrrolidine-1-carbothioyl]amino]phenyl]acetamide](/img/structure/B7434859.png)

![3-[6-[(3-Methylpyrrolidine-1-carbonyl)amino]hexanoylamino]propanoic acid](/img/structure/B7434864.png)

![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)

![[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)